3-cyclopropyl-5-methyl-1H-pyrazole
Overview
Description
3-cyclopropyl-5-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles and are one of the most studied groups of compounds among the azole family . They are known to exhibit significant biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One of the methods includes a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones which provides a broad range of pyrazole derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers Burde and Rahatgaonkar (2019) have synthesized derivatives of 3-cyclopropyl-5-methyl-1H-pyrazole for biological activities. These compounds were created using an ionic liquid-water biphasic system, highlighting a convenient method for synthesizing a library of such compounds. This research demonstrates the potential of this compound derivatives as antifungal agents (Burde & Rahatgaonkar, 2019).
Catalysis and Heterocyclic Compound Synthesis
Sidhom et al. (2018) explored the use of 5-aminopyrazoles bearing a cyclopropyl group, like this compound, in palladium-catalyzed direct arylations. The research showcased the potential of these compounds in synthesizing various functionalized pyrazoles, which can have significant implications in medicinal chemistry (Sidhom et al., 2018).
Rearrangements in Organic Synthesis
Vasin et al. (2018) studied the rearrangements of structurally related 3H-pyrazoles, which include compounds similar to this compound. This research is crucial in understanding the behavior of these compounds under various conditions, paving the way for their application in organic synthesis (Vasin et al., 2018).
Anticancer Applications
Ananda et al. (2017) investigated novel pyrazole derivatives, including structures related to this compound, for their antiproliferative properties against various cancer cell lines. The study underscores the potential of such compounds in developing new anticancer therapies (Ananda et al., 2017).
Electrocatalysis in Organic Reactions
Zandi et al. (2021) conducted research on the electrocatalyzed N-N coupling and ring cleavage reaction of 3-methyl-1H-pyrazoles. Their findings provide insights into the synthesis of new heterocyclic compounds using electrocatalysis, a method that could be applicable to compounds like this compound (Zandi et al., 2021).
Properties
IUPAC Name |
3-cyclopropyl-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-7(9-8-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRXGHDARKWPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287752-76-4 | |
Record name | 5-cyclopropyl-3-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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